3-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
CAS No.: 1040655-30-8
Cat. No.: VC11947777
Molecular Formula: C21H19N3O2S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040655-30-8 |
|---|---|
| Molecular Formula | C21H19N3O2S |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C21H19N3O2S/c1-26-16-10-8-14(9-11-16)13-24-20(25)19-18(23-21(24)27-2)17(12-22-19)15-6-4-3-5-7-15/h3-12,22H,13H2,1-2H3 |
| Standard InChI Key | JDTXMWUHBQIYAT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecule features a pyrrolo[3,2-d]pyrimidin-4-one core, a bicyclic system comprising a pyrrole ring fused to a pyrimidinone moiety. Key substituents include:
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A (4-methoxyphenyl)methyl group at position 3, introducing aromaticity and electron-donating methoxy functionality.
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A methylsulfanyl (-SMe) group at position 2, contributing to nucleophilic substitution reactivity.
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A phenyl ring at position 7, enhancing hydrophobic interactions.
Molecular Data
| Property | Value |
|---|---|
| CAS No. | 1040655-30-8 |
| Molecular Formula | C₂₁H₁₉N₃O₂S |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 3-[(4-Methoxyphenyl)methyl]-2-methylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
| SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC |
Data derived from VulcanChem.
Synthetic Methodologies
Cyclocondensation Strategies
The synthesis of pyrrolo[3,2-d]pyrimidin-4-one derivatives typically involves cyclocondensation reactions between halomethylketones and aminopyrimidines under controlled conditions. For this compound, a plausible route includes:
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Formation of the pyrimidinone core via Biginelli-like reactions, utilizing thiourea derivatives to introduce the sulfur moiety.
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Nucleophilic substitution at position 2 with methylsulfanyl groups under basic conditions.
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Mannich-type alkylation at position 3 using 4-methoxybenzyl chloride.
Optimization Challenges
Key challenges include regioselectivity during cyclization and minimizing side reactions from the electron-rich methoxy group. Purification often requires column chromatography, with yields ranging from 60–80% .
Chemical Properties and Reactivity
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic phenyl groups and polar sulfanyl moiety. Stability studies suggest sensitivity to strong acids/bases, necessitating storage under inert conditions.
Functional Group Reactivity
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Methylsulfanyl Group: Susceptible to oxidation to sulfoxides/sulfones or displacement by amines/thiols.
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Methoxybenzyl Group: Participates in electrophilic aromatic substitution but is generally inert under mild conditions.
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Pyrimidinone Core: Acts as a hydrogen bond acceptor, facilitating interactions with biological targets .
Comparative Analysis with Structural Analogues
This compound’s methylsulfanyl group may offer improved metabolic stability over oxygenated analogs, while the 4-methoxybenzyl substituent could enhance blood-brain barrier penetration .
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